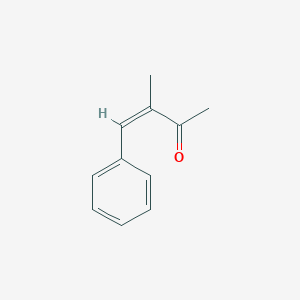

3-Methyl-4-phenyl-3-buten-2-one

Overview

Description

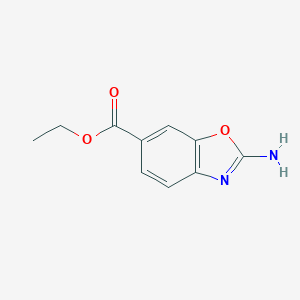

3-Methyl-4-phenyl-3-buten-2-one (MPB), also known as β-methyl-α-methylacrolein, is a volatile organic compound (VOC) that is widely used as a food additive, a flavoring agent, and a fragrance. It is a colorless, flammable liquid with a strong, pungent odor. MPB is used in food, cosmetics, and pharmaceuticals, and is also used as an intermediate in the synthesis of other chemicals. It is a naturally occurring compound that can be found in a variety of foods, such as apples, pears, grapes, and hops.

Scientific Research Applications

Vibrational Studies and Intramolecular Bond Analysis

3-Methyl-4-phenyl-3-buten-2-one and its derivatives have been studied for their vibrational properties using Fourier transform infrared and Raman spectra. These studies involve analyzing the molecular structure and vibrational frequencies, highlighting the presence of strong intramolecular hydrogen bonds. Such research is crucial in understanding the molecular behavior and interactions of compounds like this compound (Raissi et al., 2006).

Enantioselective Reduction by Microorganisms

Research has been conducted on the reduction of this compound by microorganisms, specifically studying how certain strains of yeast can reduce this compound to secondary alcohols with high enantiomeric excess. This work is significant for the field of biocatalysis and chiral synthesis (Zagozda & Plenkiewicz, 2006).

Polymerization Studies

The compound has been investigated for its polymerization behavior. Studies on the anionic polymerization of 2-Methyl-4-phenyl-1-buten-3-yne, a related compound, provide insights into the effects of substituents at certain positions on the molecule. These findings are relevant for polymer chemistry and material science (Ochiai et al., 2002).

Synthesis of Organic Compounds

This compound is also explored as an intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of important intermediates for pharmaceutical products, demonstrating its role in medicinal chemistry and drug synthesis (Liu, Huang, & Zhang, 2011).

Metal Ion Detection and Extraction

Studies have explored the use of derivatives of this compound in the detection and extraction of metal ions. This research is important for developing new methods in analytical chemistry, particularly for spectrophotometric determination of trace elements (Mirza & Nwabue, 1981).

Safety and Hazards

3-Methyl-4-phenyl-3-buten-2-one causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-4-phenyl-3-buten-2-one is the enzyme glutathione transferase . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

This compound acts as a substrate for glutathione transferase . It undergoes a reaction with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This interaction results in the modification of the target molecules, potentially altering their function or rendering them more suitable for excretion .

Pharmacokinetics

Given its molecular weight of160.2124 , it is likely that the compound has good bioavailability and can be absorbed and distributed throughout the body. Its metabolism involves the action of glutathione transferase , and the resulting metabolites are likely excreted via the usual routes (kidneys, liver).

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it interacts with. As a substrate for glutathione transferase, it may contribute to the detoxification of various compounds and protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with glutathione transferase . Additionally, the presence of other compounds (e.g., competitive inhibitors) could influence its efficacy.

Biochemical Analysis

Biochemical Properties

It has been found to be a substrate for glutathione transferase , an enzyme that plays a crucial role in cellular detoxification.

Molecular Mechanism

It is known to react with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This suggests that it may interact with biomolecules and potentially influence gene expression.

Metabolic Pathways

The metabolic pathways involving 3-Methyl-4-phenyl-3-buten-2-one are not well-characterized. It is known to undergo reductive metabolism in vivo, with the double bond-reduced product, 4-phenyl-2-butanone, detected as the predominant species in blood after administration .

properties

IUPAC Name |

3-methyl-4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJFBHBDOAIIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062050 | |

| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1901-26-4 | |

| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1901-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Has 3-Methyl-4-phenyl-3-buten-2-one been explored in any biological applications?

A2: Yes, this compound has been investigated as a model substrate for bioreduction reactions. [] Specifically, researchers have explored the use of whole-cell biocatalysts, such as yeast strains, to reduce the compound into chiral alcohols. These optically active alcohols are valuable building blocks for synthesizing chiral drugs and natural products. [] The study found that the stereoselectivity of the bioreduction was influenced by the steric and electronic properties of the substituents on the this compound molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.